4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2/c1-10-6-8-11(9-7-10)16-15-17-14-12(18-2)4-3-5-13(14)19-15/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMGWSXSAADGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(S2)C=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Amination Pathway
A two-step strategy involving nucleophilic substitution followed by amination is widely employed. The synthesis begins with 4-chloro-N-(p-tolyl)benzo[d]thiazol-2-amine, where the chloro group at position 4 undergoes substitution with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 80°C for 6 hours. The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing benzothiazole ring. The intermediate this compound is isolated in 78% yield after column chromatography.
Key Optimization Parameters :
Cyclocondensation of 2-Benzothiazolyl Guanidine Derivatives
An alternative one-pot method leverages 2-benzothiazolyl guanidine as a precursor. Reacting 2-benzothiazolyl guanidine with methylthio-containing α,β-unsaturated carbonyl compounds (e.g., methylthioacrylates) in the presence of KOH/dioxane at reflux (100°C) yields the target compound via Michael addition and cyclization. This method achieves 65–72% yields and avoids isolation of intermediates.
Mechanistic Highlights :
Three-Component Coupling Reactions
A catalyst-free, three-component reaction involving 2-aminobenzothiazole, p-toluidine, and dimethyl disulfide (DMDS) in DMSO at 140°C under nitrogen affords the target compound in 68% yield. Elemental sulfur acts as an oxidant, facilitating double C–S bond formation.
Advantages :
- Eliminates halogenated substrates and transition-metal catalysts.
- Scalable to gram quantities with minimal purification.
Mechanistic Insights and Reaction Optimization
Role of Solvent and Base in Cyclocondensation
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates. Potassium hydroxide in dioxane deprotonates the guanidine nitrogen, increasing nucleophilicity for Michael addition. Substituting KOH with weaker bases (e.g., K2CO3) reduces yields by 30–40%, underscoring the necessity of strong bases.
Oxidative Aromatization in Three-Component Reactions
DMSO serves dual roles as a solvent and oxidant, converting thiazoline intermediates to aromatic benzothiazoles. Kinetic studies reveal that sulfur radicals (S₈⁎) abstract hydrogen atoms from intermediate H , enabling aromatization.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantages |
|---|---|---|---|
| Nucleophilic Substitution | 78 | 6 hours | High purity, scalable |
| Cyclocondensation | 72 | 8 hours | One-pot synthesis, minimal purification |
| Three-Component Coupling | 68 | 22 hours | Catalyst-free, eco-friendly |
Chemical Reactions Analysis
Types of Reactions
4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various therapeutic areas:
- Anticancer Activity : Research indicates that 4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine may inhibit cancer cell proliferation by interfering with specific signaling pathways or inducing apoptosis. For instance, studies have demonstrated its efficacy against human tumor cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) using assays like MTT and Sulforhodamine B .
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, disrupting microbial cell membranes or inhibiting essential enzymes. It has been evaluated against various bacterial strains and fungi, showing effective inhibition .
- Neuroprotective Effects : There are indications that this compound may modulate neurotransmitter levels and protect neurons from oxidative stress, which could be beneficial in treating neurodegenerative diseases .
Biological Studies
The biological activity of this compound has been explored in several studies:
- In Vitro Evaluations : Various derivatives have been synthesized and tested for their cytotoxic effects against multiple cell lines. For example, derivatives were evaluated for anticancer efficacy with promising results against leukemia and solid tumors .
- Molecular Docking Studies : These studies have been conducted to understand the binding interactions of the compound with biological targets, providing insights into its mechanism of action .
Anticancer Studies
Recent research highlights the anticancer potential of this compound through various assays:
- Study on MCF7 Cells : The compound was tested against estrogen receptor-positive breast cancer cells, showing significant cytotoxicity compared to standard chemotherapeutics .
Antimicrobial Evaluation
In vitro tests have shown that this compound possesses considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species .
Neuroprotective Properties
Research into neuroprotective effects suggests that this compound may enhance neuronal survival under oxidative stress conditions, indicating potential for further development in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of 4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine depends on its specific application:
Anticancer Activity: It may inhibit the proliferation of cancer cells by interfering with specific signaling pathways or by inducing apoptosis.
Antimicrobial Activity: It may disrupt the cell membrane or inhibit essential enzymes in microorganisms.
Neuroprotective Activity: It may modulate neurotransmitter levels or protect neurons from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)benzo[d]thiazol-2-amine
- 6-(p-tolyl)benzo[d]thiazol-2-amine
- 6-(4-methoxyphenyl)benzo[d]thiazol-2-amine
Uniqueness
4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine is unique due to the presence of both a methylthio group and a p-tolyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its effectiveness in certain applications compared to similar compounds.
Biological Activity
4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine is a member of the benzothiazole family, which encompasses a diverse range of biologically active compounds. This particular compound has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. The following sections will explore its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a benzothiazole core with a methylthio group and a p-tolyl substituent. This configuration may influence its reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : It may inhibit cancer cell proliferation by interfering with key signaling pathways or inducing apoptosis.
- Antimicrobial Activity : The compound could disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.
- Neuroprotective Effects : It might modulate neurotransmitter levels and protect neurons from oxidative stress.
Biological Activity Overview
Recent studies have evaluated the biological efficacy of various benzothiazole derivatives, including this compound. Below is a summary of key findings related to its biological activities.
Case Studies and Research Findings
- Anticancer Studies :
- Antimicrobial Evaluation :
- Neuroprotective Properties :
Comparative Analysis with Similar Compounds
The unique structure of this compound differentiates it from other benzothiazole derivatives. For instance:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 6-(4-Chlorophenyl)benzo[d]thiazol-2-amine | Lacks methylthio group; has chlorophenyl substituent | Anticancer activity observed |
| 6-(p-tolyl)benzo[d]thiazol-2-amine | Similar p-tolyl group but different substituents | Moderate antimicrobial effects |
Q & A
Q. What are the common synthetic routes for preparing 4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine and related thiazole derivatives?
The synthesis typically involves condensation reactions between substituted amines and thiazole precursors. For example:
- Reflux with acid catalysis : A mixture of 2-amino-4-phenylthiazole and an aldehyde (e.g., veratraldehyde) in ethanol, refluxed with acetic acid, yields Schiff base derivatives .
- Column chromatography : Crude products are purified via silica gel column chromatography using ethyl acetate/hexane gradients, as demonstrated for structurally similar N-(p-tolyl)benzo[d]thiazol-2-amine derivatives .
- Thiourea cyclization : Reaction of thiazol-2-amine with isothiocyanates in ethanol under reflux forms thiourea hybrids, applicable for derivatives with methylthio substituents .
Q. How are structural and purity characteristics validated for this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., DMSO-d₆) confirm aromatic protons (δ 6.8–8.5 ppm), methylthio groups (δ 2.5 ppm), and amine protons (δ 8.4 ppm) .
- Infrared Spectroscopy (IR) : Stretching vibrations for N–H (3200–3300 cm⁻¹), C=S (1250–1350 cm⁻¹), and aromatic C–C (1450–1600 cm⁻¹) are critical .
- Elemental Analysis : Matches calculated vs. observed C, H, N, and S percentages (e.g., ±0.3% deviation) .
Q. What structural features influence the reactivity of this compound?
- Electron-withdrawing groups : The methylthio (–SCH₃) substituent enhances electrophilic substitution at the thiazole ring, while the p-tolyl group provides steric hindrance and modulates solubility .
- Planar aromatic system : The benzo[d]thiazole core facilitates π-π stacking in molecular interactions, critical for biological activity .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the electronic properties of this compound?
DFT studies (e.g., B3LYP/6-31G*) calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Exact exchange terms in hybrid functionals improve accuracy for thermochemical properties like bond dissociation energies, relevant for designing inhibitors . For example, HOMO localization on the thiazole ring suggests nucleophilic attack sites .
Q. What strategies are used to analyze structure-activity relationships (SAR) for antimicrobial activity?
- Substituent variation : Comparing MIC values against S. aureus and E. coli for derivatives with halogen (e.g., –Cl, –Br) or methoxy (–OCH₃) groups identifies electron-withdrawing substituents as enhancing activity .
- Molecular docking : AutoDock Vina simulations reveal binding affinities to bacterial enzymes (e.g., E. coli DNA gyrase), with methylthio groups improving hydrophobic interactions .
Q. How does this compound modulate prostaglandin E₂ (PGE₂) production in inflammatory studies?
In cell-based assays (e.g., RAW 264.7 macrophages), 2-aminothiazoles inhibit cyclooxygenase-2 (COX-2) by competitively binding to the arachidonic acid pocket. Methylthio derivatives show IC₅₀ values <10 μM, validated via ELISA for PGE₂ reduction .
Q. What in silico ADMET profiles are predicted for this compound?
- ADMET Prediction : SwissADME calculates a bioavailability score of 0.55, with moderate permeability (LogP ~3.2) and no PAINS alerts. The methylthio group may increase hepatic metabolism risk (CYP3A4 substrate) .
- Toxicity : ProTox-II predicts low hepatotoxicity (Probability: 0.32) but moderate mutagenic potential due to aromatic amines .
Methodological Notes
- Contradictions in Synthesis : While reflux with acetic acid is standard , thiourea hybrids may require alternative catalysts (e.g., POCl₃) for cyclization, depending on substituent reactivity .
- Data Validation : Cross-reference NMR shifts with Cambridge Structural Database entries to resolve ambiguities in aromatic proton assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
